molecular formula C6H3Cl3INO B045718 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone CAS No. 72652-33-6

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Cat. No. B045718
CAS RN: 72652-33-6
M. Wt: 338.4 g/mol
InChI Key: PAVKKFAIAQPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05723499

Procedure details

8.2 g (24 mmol) of 4-iodo-2-trichloroacetylpyrrole and 100 ml of methanol were introduced into a round-bottomed flask and 2 g (36 mmol) of sodium methoxide were added. The mixture was stirred at room temperature for four hours, the reaction medium evaporated to dryness, and the residue obtained taken up in water and ethyl ether. The organic phase was decanted off, dried over magnesium sulfate and evaporated. The residue obtained was triturated in heptane and filtered; 4.9 g (81%) of the expected ester of melting point 77°-78° C. were recovered.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4](C(=O)C(Cl)(Cl)Cl)[NH:5][CH:6]=1.[CH3:13][OH:14].[CH3:15][O-:16].[Na+]>O.C(OCC)C>[I:1][C:2]1[CH:3]=[C:4]([C:13]([O:16][CH3:15])=[O:14])[NH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
IC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction medium evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
The organic phase was decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated in heptane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
4.9 g (81%) of the expected ester of melting point 77°-78° C. were recovered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC=1C=C(NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.